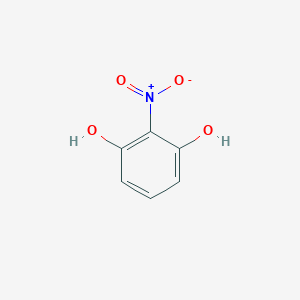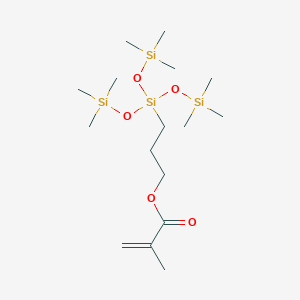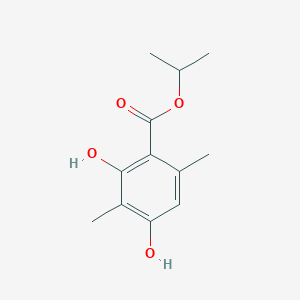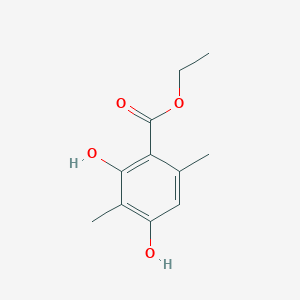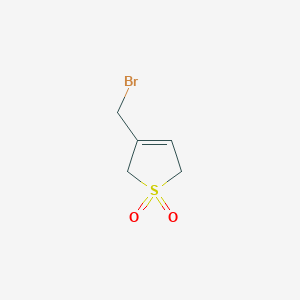
3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide
Descripción general
Descripción
The compound "3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide" is a derivative of thiophene, which is a sulfur-containing heterocycle. The structure of the compound suggests that it could be a reactive intermediate or a building block in organic synthesis, particularly in the synthesis of polythiophenes or for use in cycloaddition reactions.
Synthesis Analysis
The synthesis of related thiophene derivatives has been explored in various studies. For instance, poly(3,4-ethylenedioxythiophene) (PEDOT) can be synthesized from a monohalogen substituted thiophene derivative through acid-assisted polycondensation, which may be relevant to the synthesis of similar compounds . Additionally, the preparation of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide through zinc-induced 1,4-debromination of a dibrominated thiophene dioxide has been reported, which could be analogous to the synthesis of 3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be quite complex. For example, the addition of bromine to S-oxidized derivatives of 3,4-di-t-butylthiophene results in exclusive 1,4-cis-additions, which could suggest similar stereochemical outcomes for related compounds . The crystal structure of 3-bromo-2,5-diphenyl-1,4-dithiin 1,1-dioxide provides insights into the planarity and conformation of the thiophene ring system, which may be extrapolated to understand the structure of 3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions. The [4+2] cycloaddition reaction of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide with dienophiles is an example of how such compounds can be used to form cycloadducts . The reaction of thiophene 1,1-dioxide with haloform under phase-transfer catalysis conditions is another example of the reactivity of thiophene dioxides, which could be relevant to the chemical behavior of 3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely. For instance, the synthesis of polyhydroxyl oligothiophenes demonstrates the potential for creating water-soluble 'self-doping' oligothiophenes, which may have implications for the solubility and doping properties of related compounds . The crystal structure of 3-bromo-2,5-diphenyl-1,4-dithiin 1,1-dioxide provides data on molecular dimensions and conformation, which are important for understanding the physical properties of similar molecules .
Aplicaciones Científicas De Investigación
Synthesis of Thietanes
- Scientific Field: Organic Chemistry
- Application Summary: Thietanes are important aliphatic four-membered thiaheterocycles found in the pharmaceutical core and structural motifs of some biological compounds. They also serve as useful intermediates in organic synthesis .
- Methods of Application: Various synthetic methods of thietanes have been developed, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .
- Results or Outcomes: The recently developed methods provide new strategies for the efficient preparation of thietanes and their derivatives .
PI3Kδ Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of novel 2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives were designed as PI3Kδ inhibitors .
- Methods of Application: The 2-aminobenzenesulfonamides were reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives. After bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provided the respective iodide derivatives .
- Results or Outcomes: The introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generated the most potent analogues with the IC50 values of 217 to 266 nM, respectively .
Propiedades
IUPAC Name |
3-(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2S/c6-3-5-1-2-9(7,8)4-5/h1H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRRQSOMYYJAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067633 | |
| Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide | |
CAS RN |
31554-48-0 | |
| Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31554-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031554480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


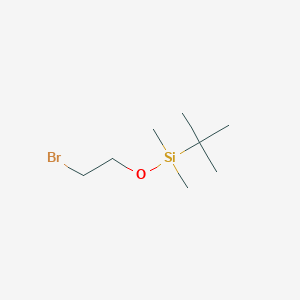
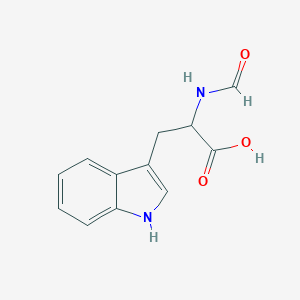

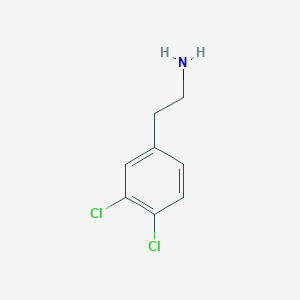
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)
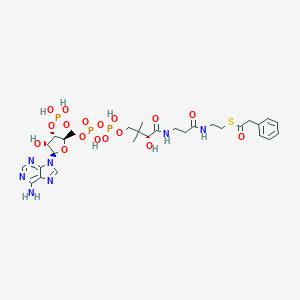
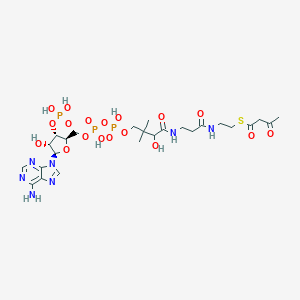
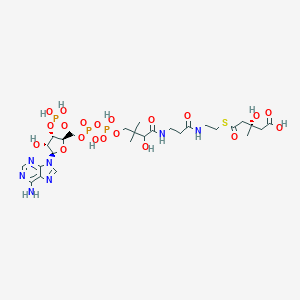
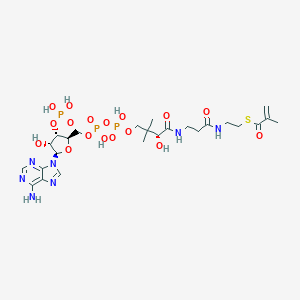
![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)
